

# Pki-402 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pki-402

Cat. No.: B612131

[Get Quote](#)

## Pki-402: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Pki-402**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

## Chemical Structure and Properties

**Pki-402**, with the CAS Number 1173204-81-3, is a synthetic, small molecule inhibitor.<sup>[1][2][3]</sup> Its chemical structure is defined by a triazolopyrimidine core. The IUPAC name for **Pki-402** is 1-(4-(3-ethyl-7-morpholino-3H-[1,2,4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea.<sup>[4]</sup>

The key chemical and physical properties of **Pki-402** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(4-(3-ethyl-7-morpholino-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea	[4]
CAS Number	1173204-81-3	[1][2][3]
Molecular Formula	C29H34N10O3	[1][2][4]
Molecular Weight	570.66 g/mol	[4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[2][3][4]
SMILES	<chem>CCN1N=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)NC(NC5=CC=C(C=C5)C(N6CCN(CC6)C)=O)=O</chem>	[5]
InChI Key	ZAXFYGBKZSQBIV-UHFFFAOYSA-N	[4]

## Pharmacological Properties and Biological Activity

**Pki-402** is a selective, reversible, and ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[4][5] It demonstrates potent inhibitory activity against PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ , and PI3K $\gamma$ , as well as mTOR. Notably, **Pki-402** is also effective against common cancer-associated PI3K $\alpha$  mutants (E545K and H1047R).[5][6]

## In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of **Pki-402** against various kinases are detailed in the table below.

Target	IC50 (nM)	Reference
PI3K $\alpha$	2	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
PI3K $\beta$	7	<a href="#">[5]</a> <a href="#">[6]</a>
PI3K $\delta$	14	<a href="#">[5]</a> <a href="#">[6]</a>
PI3K $\gamma$	16	<a href="#">[5]</a> <a href="#">[6]</a>
mTOR	3	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
PI3K $\alpha$ (E545K mutant)	3	<a href="#">[5]</a> <a href="#">[6]</a>
PI3K $\alpha$ (H1047R mutant)	3	<a href="#">[5]</a>

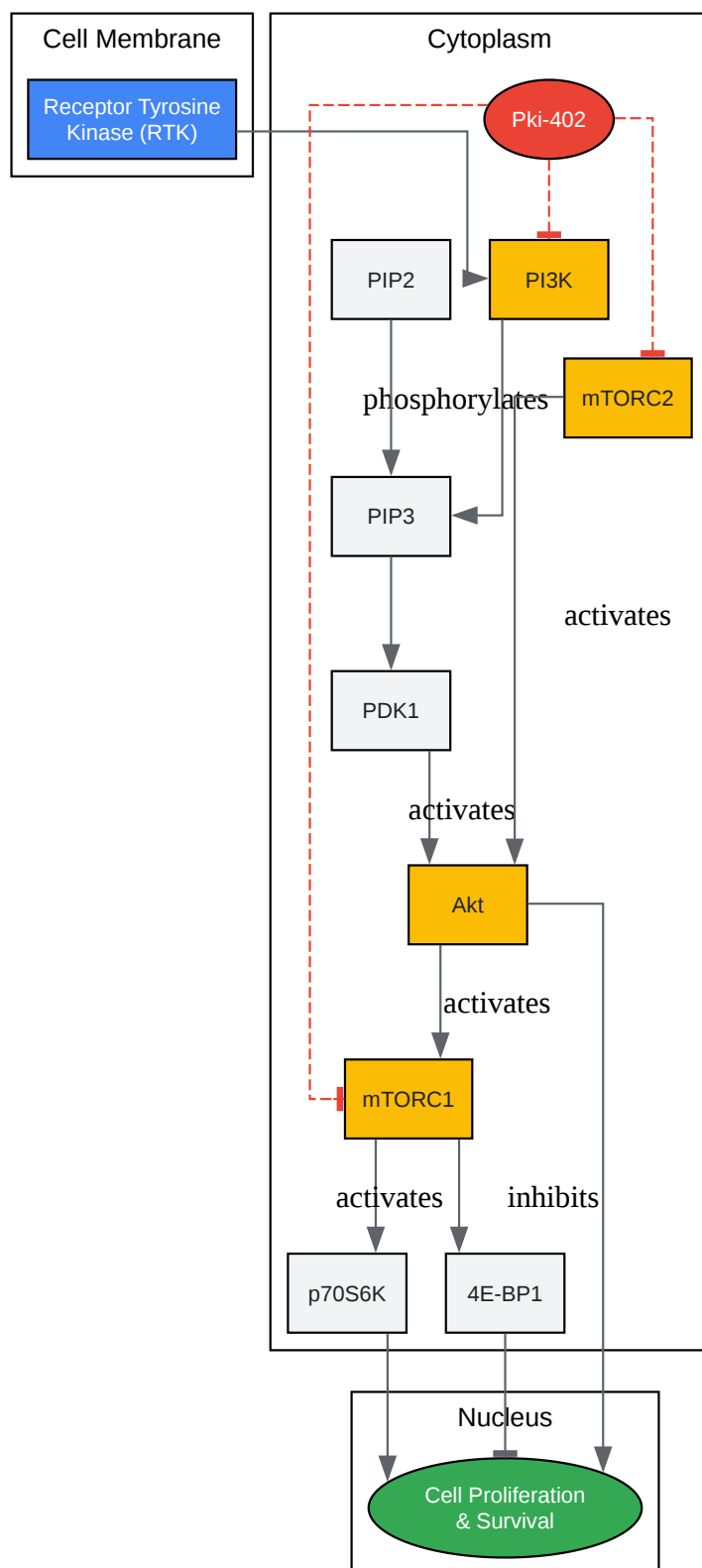
## Cellular Activity

**Pki-402** has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition in several cancer cell lines are presented below.

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-361	Breast Cancer	6	<a href="#">[5]</a>
HCT116	Colon Cancer	33	<a href="#">[5]</a>
PC3	Prostate Cancer	21	<a href="#">[2]</a>

## Signaling Pathway

**Pki-402** exerts its anti-cancer effects by dually targeting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for regulating cell growth, proliferation, survival, and metabolism. The diagram below illustrates the mechanism of action of **Pki-402**.



[Click to download full resolution via product page](#)

Caption: **Pki-402** inhibits the PI3K/Akt/mTOR signaling pathway.

## Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of **Pki-402**.

### PI3K/mTOR Kinase Assay

This assay determines the in vitro inhibitory activity of **Pki-402** against PI3K and mTOR kinases.

Materials:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) and mTOR kinase
- PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- **Pki-402**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare a serial dilution of **Pki-402** in DMSO.
- In a 384-well plate, add the kinase, substrate (PIP2 for PI3K assays), and assay buffer.
- Add the diluted **Pki-402** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

- Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

## Cell Proliferation Assay

This assay measures the effect of **Pki-402** on the growth of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MDA-MB-361, HCT116)
- Cell culture medium and supplements
- **Pki-402**
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well cell culture plates

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Pki-402** or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
- Determine the IC50 values for cell growth inhibition by plotting the percentage of cell viability against the log concentration of **Pki-402**.

## Western Blot Analysis of Protein Phosphorylation

This method is used to assess the effect of **Pki-402** on the phosphorylation of downstream effector proteins in the PI3K/mTOR pathway.

#### Materials:

- Cancer cell lines
- **Pki-402**
- Lysis buffer
- Primary antibodies against total and phosphorylated forms of proteins (e.g., Akt, S6K, 4E-BP1)
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate

#### Procedure:

- Treat the cells with **Pki-402** at various concentrations for a specific time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of protein phosphorylation.

## Conclusion

**Pki-402** is a potent and selective dual inhibitor of PI3K and mTOR, demonstrating significant anti-proliferative activity in various cancer cell lines. Its well-defined chemical structure and pharmacological profile make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided herein offer a foundation for the continued investigation of **Pki-402** and similar targeted therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. PKI-402 [CAS:1173204-81-3 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Pki-402 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612131#pki-402-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)